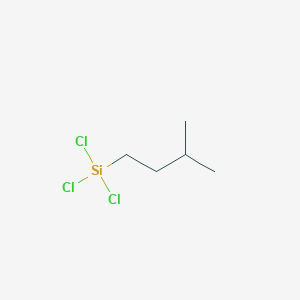
Trichloro(3-methylbutyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(3-methylbutyl)silane is a useful research compound. Its molecular formula is C5H11Cl3Si and its molecular weight is 205.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Trichloro(3-methylbutyl)silane serves as a crucial reagent in chemical synthesis. Its structure allows it to participate in various reactions, forming organosilicon derivatives through substitution reactions due to its reactive chlorine atoms. This property makes it an effective monomer for creating complex silicon-based polymers used in coatings, adhesives, and sealants .
Surface Modification
One of the prominent applications of this compound is in the surface treatment of materials. It acts as a coupling agent that enhances the adhesion between inorganic substrates (such as glass and metals) and organic resins. This application is particularly significant in the production of composite materials, where improved bonding at the interface leads to enhanced mechanical properties .
Adhesion Promoter
In addition to its role as a coupling agent, this compound functions as an adhesion promoter in various formulations. It modifies surface properties to improve the adhesion of coatings and paints to substrates, which is essential in industries such as automotive and construction .
Crosslinking Agent
This compound can also be utilized as a crosslinking agent in polymer chemistry. It interacts with polymer chains to form crosslinked networks, enhancing the physical properties of materials such as tear resistance, elongation at break, and abrasion resistance. This application is particularly relevant for elastomers and thermosetting plastics .
Water Repellency
Research indicates that this compound contributes to the water-repellent properties of treated surfaces. By forming siloxane bonds upon hydrolysis, it creates a hydrophobic layer that prevents water penetration, making it useful for outdoor applications where moisture resistance is critical .
Case Study 1: Composite Materials
A study on natural fiber-reinforced polymer composites demonstrated that incorporating this compound significantly improved interfacial bonding between fibers and matrices. The enhanced adhesion resulted in composites with superior mechanical strength and durability.
Case Study 2: Coating Formulations
In another case, this compound was evaluated as an additive in paint formulations. The results showed improved adhesion to metal substrates and enhanced resistance to environmental factors such as moisture and UV radiation.
Eigenschaften
CAS-Nummer |
18544-67-7 |
|---|---|
Molekularformel |
C5H11Cl3Si |
Molekulargewicht |
205.6 g/mol |
IUPAC-Name |
trichloro(3-methylbutyl)silane |
InChI |
InChI=1S/C5H11Cl3Si/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
KGCMULKNBVAHBS-UHFFFAOYSA-N |
SMILES |
CC(C)CC[Si](Cl)(Cl)Cl |
Kanonische SMILES |
CC(C)CC[Si](Cl)(Cl)Cl |
Key on ui other cas no. |
18544-67-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















